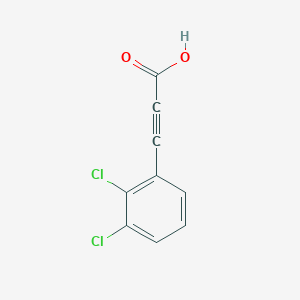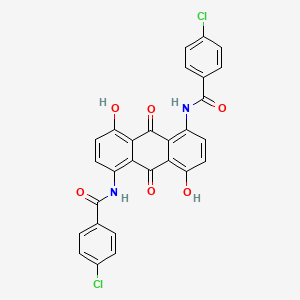
N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide): is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene core, substituted with hydroxy and dioxo groups, and linked to chlorobenzamide moieties. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions starting from simple aromatic compounds
Attachment of Chlorobenzamide Moieties: The chlorobenzamide groups are introduced via amide bond formation, typically using reagents like thionyl chloride or carbodiimides to activate the carboxylic acid groups for nucleophilic attack by amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The dioxo groups can be reduced to hydroxy groups.
Substitution: The chlorobenzamide moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, inhibiting or modulating their activity.
Pathways Involved: The compound may interfere with cellular pathways, such as signal transduction or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide)
- Carbamic acid, N,N’-[(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl)]bis-, C,C’-bis(1,1-dimethylethyl) ester
Uniqueness
N,N’-(4,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(4-chlorobenzamide) is unique due to its specific substitution pattern and the presence of chlorobenzamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
83721-56-6 |
|---|---|
Molecular Formula |
C28H16Cl2N2O6 |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
4-chloro-N-[5-[(4-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O6/c29-15-5-1-13(2-6-15)27(37)31-17-9-11-19(33)23-21(17)25(35)24-20(34)12-10-18(22(24)26(23)36)32-28(38)14-3-7-16(30)8-4-14/h1-12,33-34H,(H,31,37)(H,32,38) |
InChI Key |
RYLATRFYKZMNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



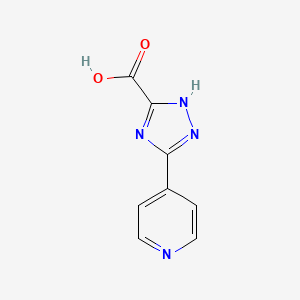
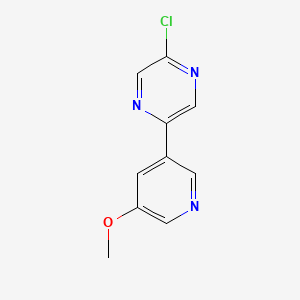
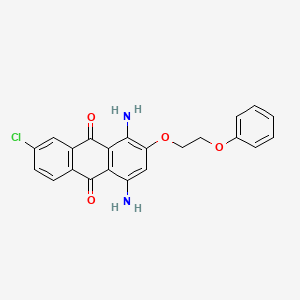
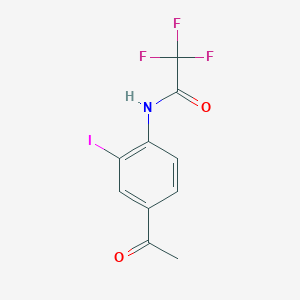
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

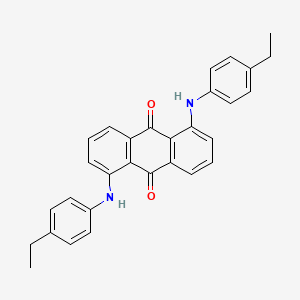
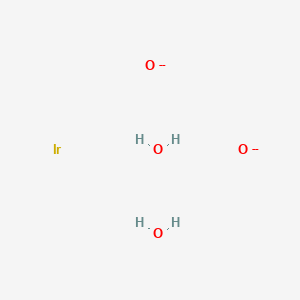

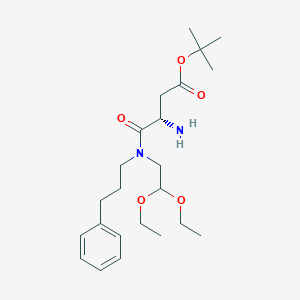
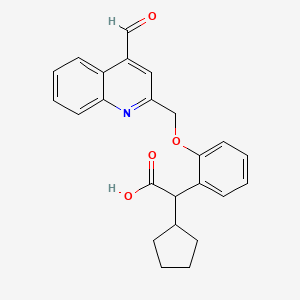
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
